3-(2-Morpholinoethyl)-1,1-diphenylurea

Serotonin Receptor Pharmacology GPCR Drug Discovery 5HT2b Antagonism

Choose this morpholinoethyl-diphenylurea for its unmatched selectivity validated across 161 GPCRs, 302 kinases, and key CYP enzymes—a profile absent in generic 5HT2b antagonists. With hERG-safe signaling (IC50 22 nM) and favorable microsomal stability (T1/2 >60 min), it ensures reproducible in vitro/in vivo target engagement. An essential benchmark for lead optimization and differentiation screens.

Molecular Formula C19H23N3O2
Molecular Weight 325.4g/mol
CAS No. 890602-75-2
Cat. No. B503042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Morpholinoethyl)-1,1-diphenylurea
CAS890602-75-2
Molecular FormulaC19H23N3O2
Molecular Weight325.4g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
InChIKeyBFUOVVVAKHWCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Morpholinoethyl)-1,1-diphenylurea (CAS 890602-75-2) Procurement Guide: Chemical Profile and Baseline Specifications


3-(2-Morpholinoethyl)-1,1-diphenylurea (CAS 890602-75-2) is a synthetic diphenylurea derivative featuring a morpholine-substituted ethyl group attached to a diphenylurea core . With a molecular formula of C19H23N3O2 and a molecular weight of 325.4 g/mol , this compound is primarily utilized in research focused on serotonin receptor modulation, particularly as a selective 5HT2bR antagonist [1]. The morpholine moiety is reported to enhance aqueous solubility and bioavailability , while the diphenylurea scaffold provides structural rigidity suitable for drug discovery and enzyme inhibition studies .

Why Generic 5HT2b Antagonists Cannot Substitute for 3-(2-Morpholinoethyl)-1,1-diphenylurea


Generic substitution among 5HT2b antagonists or diphenylurea derivatives is not scientifically valid due to profound differences in selectivity, off-target liability, and metabolic stability. For instance, while many 5HT2b antagonists exhibit potent in vitro activity, they frequently suffer from hERG channel inhibition or cytochrome P450 interactions, limiting their utility in vivo [1]. Conversely, 3-(2-Morpholinoethyl)-1,1-diphenylurea demonstrates a uniquely clean selectivity profile across 161 GPCRs, 302 kinases, and key drug-metabolizing enzymes [2], a characteristic not shared by other diphenylurea derivatives [3] or standard 5HT2b antagonists [1]. These distinctions directly impact experimental reproducibility, interpretation of target engagement, and translational potential.

Quantitative Differentiation of 3-(2-Morpholinoethyl)-1,1-diphenylurea: Comparator-Based Evidence


5HT2bR Binding Affinity: Competitive Potency Against Known Antagonists

3-(2-Morpholinoethyl)-1,1-diphenylurea exhibits a 5HT2bR binding affinity (IC50 = 22 nM) that is 1.5-fold more potent than the reference antagonist 5-HT2B antagonist-1 (IC50 = 33.4 nM) [1], but less potent than the highly optimized compound 19c (IC50 = 1.09 nM) [2]. This intermediate potency offers a unique balance for mechanistic studies where ultra-high affinity may complicate interpretation of dynamic receptor interactions [1].

Serotonin Receptor Pharmacology GPCR Drug Discovery 5HT2b Antagonism

Exceptional Selectivity Profile: Minimal Off-Target Liability Across 161 GPCRs and 302 Kinases

In a comprehensive selectivity panel, 3-(2-Morpholinoethyl)-1,1-diphenylurea demonstrated no agonist activity across 161 GPCRs and was inactive as an antagonist for all receptors except 5HT2bR [1]. Furthermore, it exhibited no inhibition of 302 kinases, MAO-A/B, acetylcholinesterase, or key transporters (OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/3) [1]. In contrast, many structurally related diphenylurea derivatives show broader activity profiles, such as transketolase inhibition (IC50 values ranging from 100 to >200 µM) and cytotoxic effects in cancer cell lines [2], or dual α2/5-HT2c antagonism [3].

GPCR Selectivity Kinase Profiling Off-Target Screening

Favorable Metabolic Stability and CYP Inhibition Profile

3-(2-Morpholinoethyl)-1,1-diphenylurea demonstrates high rodent microsomal stability (T1/2 > 60 min) and shows no substrate activity for major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1]. This contrasts with other 5HT2b antagonists, such as compound 19c, which, despite its high potency, has been reported to lack significant CYP inhibition but does not provide equivalent microsomal stability data [2]. Many diphenylurea derivatives are known to undergo rapid metabolism, limiting their in vivo utility [3].

Drug Metabolism CYP Inhibition In Vitro ADME

Morpholine-Mediated Solubility Enhancement vs. Unsubstituted Diphenylurea

The incorporation of a morpholinoethyl group is reported to enhance the aqueous solubility and bioavailability of 3-(2-Morpholinoethyl)-1,1-diphenylurea . Unsubstituted 1,3-diphenylurea exhibits very low water solubility (estimated < 1 mg/L) [1], and many diphenylurea derivatives require solubilizing agents or complex formulations for in vivo administration [2]. While precise solubility values for the target compound are not available in public databases, the structural feature is a well-recognized strategy to improve drug-like properties in urea-based scaffolds.

Aqueous Solubility Drug Formulation Morpholine Moiety

Differentiation-Inducing Activity: A Distinct Mechanism Compared to Cytotoxic Diphenylureas

3-(2-Morpholinoethyl)-1,1-diphenylurea has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting a mechanism distinct from direct cytotoxicity [1]. In contrast, many diphenylurea derivatives, such as T2, T2A, and T2B, exert their effects primarily through direct inhibition of cell viability in cancer cell lines (IC50 values ranging from 6 to 200 µM) [2]. This differentiation-inducing activity aligns with the compound's clean selectivity profile and may offer advantages in phenotypic screening campaigns aimed at identifying novel differentiation therapeutics.

Cell Differentiation Anticancer Mechanisms Phenotypic Screening

High-Value Application Scenarios for 3-(2-Morpholinoethyl)-1,1-diphenylurea in Research and Procurement


GPCR Selectivity Profiling and Off-Target Liability Assessment

The compound's comprehensive selectivity data across 161 GPCRs, 302 kinases, and key transporters makes it an ideal tool for assessing the specificity of novel 5HT2bR ligands. Researchers can use this compound as a benchmark to validate the selectivity of newly synthesized antagonists, thereby streamlining lead optimization efforts [1].

In Vivo Pharmacological Studies of 5HT2bR-Mediated Pathways

Favorable microsomal stability (T1/2 > 60 min) and a clean CYP inhibition profile support the compound's use in rodent models to probe 5HT2bR function in cardiovascular, gastrointestinal, or fibrotic disease contexts. Its balanced potency (IC50 = 22 nM) allows for dose-response studies without the risk of receptor saturation seen with ultra-high-affinity antagonists [2].

Phenotypic Screening for Differentiation-Inducing Agents

The compound's reported ability to induce monocytic differentiation while lacking broad cytotoxicity makes it a valuable positive control in phenotypic screens for novel differentiation therapeutics, particularly in oncology and dermatology research programs [3].

Structural Biology and Crystallography of 5HT2bR

The compound's intermediate molecular weight (325.4 g/mol) and high selectivity make it a suitable ligand for co-crystallization studies with the 5HT2bR, facilitating high-resolution structural determination of antagonist-bound receptor conformations for rational drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Morpholinoethyl)-1,1-diphenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.